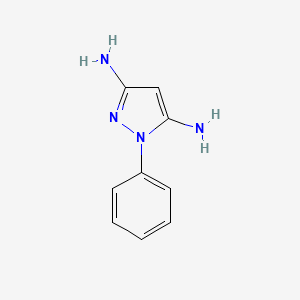

1-phenyl-1H-pyrazole-3,5-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-phenyl-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

1-Phenyl-1H-pyrazole-3,5-diamine has the molecular formula C9H10N4 and features a pyrazole ring substituted with phenyl and amino groups at specific positions. The structural characteristics contribute to its reactivity and biological interactions.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of 1-phenyl-1H-pyrazole derivatives. For instance:

- Study Findings : A series of synthesized pyrazole derivatives were evaluated for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Compounds exhibited significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6, with some showing potency comparable to established anti-inflammatory drugs like indomethacin .

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 1-(4-chlorophenyl)-3-(trifluoromethyl)-pyrazole | 75% | |

| 3-(4-methylphenyl)-pyrazole | 70% |

Antimicrobial Activity

The antimicrobial efficacy of 1-phenyl-1H-pyrazole derivatives has been widely reported:

- Case Study : A recent study synthesized various pyrazole derivatives and tested them against bacterial strains such as Escherichia coli and Staphylococcus aureus. Certain compounds demonstrated substantial antibacterial activity, inhibiting bacterial growth effectively .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1-phenyl-3-(2-thienyl)-pyrazole | E. coli | 15 | |

| 1-(2-chlorophenyl)-3-methylpyrazole | S. aureus | 18 |

Antioxidant Properties

The antioxidant potential of pyrazole derivatives is another area of focus:

- Research Insights : Compounds similar to 1-phenyl-1H-pyrazole have shown significant free radical scavenging activity in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This property is crucial for developing therapies targeting oxidative stress-related diseases .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives:

- Study Overview : Various synthesized pyrazoles were tested against cancer cell lines, showing promising cytotoxic effects. For example, certain derivatives exhibited selective toxicity towards human breast cancer cells while sparing normal cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-fluorophenyl)-pyrazole | MCF-7 (breast cancer) | 12.5 | |

| 3-(2-nitrophenyl)-pyrazole | HeLa (cervical cancer) | 10.0 |

化学反応の分析

Azo Coupling Reactions

The compound participates in diazotization and coupling reactions to form arylazo derivatives:

-

Diazotization : Aniline derivatives are diazotized at 0°C to form diazonium ions, which couple with malononitrile to generate intermediates. Subsequent cyclization with hydrazine yields 4-arylazo-3,5-diamino pyrazoles (e.g., 4a-d ) .

-

Representative Example :

Formation of Heterocyclic Derivatives

The amino groups facilitate cyclocondensation to form fused heterocycles:

-

Pyrimidine Derivatives : Reaction with guanine or 3-amino-1,2,4-triazole in ethanol yields pyrimidine-linked pyrazoles (e.g., 8–12 ). These compounds exhibit distinct NH proton signals at δ 11.98 ppm in ¹H NMR .

-

Mechanism : Nucleophilic attack by NH₂ forms intermediates (e.g., G–K ), followed by cycloaddition with nitrile groups .

Regioselective Modifications

Regiochemistry is controlled by reaction conditions:

-

1,3-Regioisomers : Using arylhydrazine hydrochlorides in ethanol/DMSO with catalytic HCl and I₂ produces 1,3-regioisomers (e.g., 3 in ) in 81–83% yield .

-

1,5-Regioisomers : Free hydrazines favor 1,5-regioisomers (e.g., I in ) via reflux in alcohols (52–83% yield) .

Biological Activity Correlations

Functionalized derivatives exhibit notable bioactivity:

-

Antitubercular Activity : Compounds 4a , 4b , and 5a show MIC values of 12.5–25 μg/mL against M. tuberculosis H37Rv, comparable to rifampicin (0.8 μg/mL) .

-

Molecular Docking : Derivatives bind to Mtb Pks13 Thioesterase (PDB:5V3Y) via hydrogen bonds with ASN1640 and ALA1667 residues .

Spectroscopic Characterization

Key spectral data for reaction products:

特性

CAS番号 |

7369-20-2 |

|---|---|

分子式 |

C9H10N4 |

分子量 |

174.20 g/mol |

IUPAC名 |

1-phenylpyrazole-3,5-diamine |

InChI |

InChI=1S/C9H10N4/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12) |

InChIキー |

KZRRQBFGCARAFN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)N)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。